2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate

Description

Systematic IUPAC Nomenclature and Structural Representation

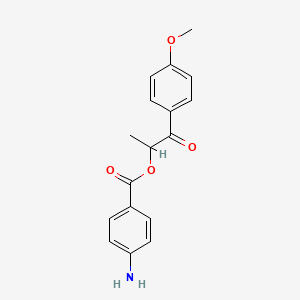

The compound 2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate is systematically named according to IUPAC guidelines as [2-(4-methoxyphenyl)-1-methyl-2-oxoethyl] 4-aminobenzoate . This nomenclature reflects its ester structure, derived from 4-aminobenzoic acid and 2-(4-methoxyphenyl)-1-methyl-2-oxoethanol. The parent chain is the benzoate moiety, with a para-amino substituent (-NH₂) at position 4 of the aromatic ring. The esterifying alcohol component features a methoxyphenyl group (-C₆H₄-OCH₃) at position 4, a methyl group (-CH₃) at position 1, and a ketone (-CO-) at position 2 of the ethyl chain.

The structural representation (Figure 1) highlights:

- A benzoate backbone with an amino group at the para position.

- An ethyl chain substituted with a methyl group and a 4-methoxyphenyl ring.

- A ketone functional group bridging the ethyl chain and methoxyphenyl substituent.

The molecular formula is C₁₇H₁₇NO₄ , with a molecular weight of 299.32 g/mol . The SMILES notation (O=C(OC(C)C(C1=CC=C(OC)C=C1)=O)C2=CC=C(N)C=C2) and InChIKey (SRFJZQDPQLYRGL-UHFFFAOYSA-N) further specify the connectivity and stereochemistry.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ varied naming conventions for this compound, emphasizing different structural features:

These names reflect the compound’s dual functional groups (ester and ketone) and the relative positions of substituents. For instance, the term "propanone" in the second name underscores the ketone group, while "benzoyloxy" highlights the ester linkage to the benzoic acid derivative.

Registry Numbers and CAS Identification

The compound is uniquely identified by several registry numbers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1160264-16-3 | |

| MDL Number | MFCD12197714 | |

| Molecular Formula | C₁₇H₁₇NO₄ | |

| Exact Mass | 299.11576 g/mol |

The CAS Registry Number 1160264-16-3 is the primary identifier used in chemical catalogs and regulatory documents. The MDL Number MFCD12197714 facilitates database searches in synthesis and analytical contexts. Additionally, the compound’s PubChem CID (if available) and EC Number (not explicitly listed in provided sources) would further aid in cross-referencing across platforms.

A summary of key identifiers is provided below:

| Property | Detail |

|---|---|

| CAS Number | 1160264-16-3 |

| Molecular Formula | C₁₇H₁₇NO₄ |

| Molecular Weight | 299.32 g/mol |

| SMILES | O=C(OC(C)C(C1=CC=C(OC)C=C1)=O)C2=CC=C(N)C=C2 |

| InChIKey | SRFJZQDPQLYRGL-UHFFFAOYSA-N |

These identifiers ensure precise communication in scientific literature and industrial applications.

Properties

IUPAC Name |

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(16(19)12-5-9-15(21-2)10-6-12)22-17(20)13-3-7-14(18)8-4-13/h3-11H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFJZQDPQLYRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206014 | |

| Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-16-3 | |

| Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate, also known by its chemical formula and CAS number 1160264-16-3, has gained attention in various fields of biomedical research due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

- Molecular Weight : 299.33 g/mol

- Structural Formula :

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various compounds similar to this compound. Research indicates that derivatives of this compound exhibit significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A comparative study assessed the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | 50 | 100 |

| Ampicillin | 25 | 50 |

These findings suggest that modifications to the molecular structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through in vitro assays. A study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the compound's ability to inhibit pro-inflammatory cytokines.

Results Summary:

- Cytokine Inhibition : The compound significantly reduced levels of TNF-alpha and IL-6.

- Mechanism of Action : It appears to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines, including HepG2 (liver cancer) and SH-SY5Y (neuroblastoma), have shown promising results.

Cytotoxicity Data:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 20 |

| SH-SY5Y | 15 |

These results indicate that the compound possesses selective cytotoxicity towards cancerous cells while exhibiting lower toxicity towards normal cells .

Scientific Research Applications

7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (C10H12ClN- HCl) is a tetrahydroquinoline derivative with diverse applications in scientific research, industry, and biology.

Scientific Research Applications

7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry. It is also utilized in enzyme inhibition studies and as a probe for biological assays.

7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline has potential biological activities, with its structural features possibly leading to various pharmacological effects. It is believed to modulate the activity of specific enzymes and receptors, influencing pathways related to inflammation, oxidative stress, and neuroprotection.

Enzyme Inhibition

Tetrahydroquinoline compounds have shown potential as inhibitors of cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important in neurodegenerative diseases.

Antioxidant Activity

Some derivatives display antioxidant properties by scavenging free radicals.

Anti-inflammatory Effects

Studies suggest that certain tetrahydroquinoline compounds can reduce inflammation markers in vivo.

Industrial Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of phenacyl esters and benzoate derivatives. Key structural analogues include:

Physicochemical Properties

- Electron Effects : The 4-methoxyphenyl group in the target compound enhances π-electron delocalization compared to halogenated analogues (e.g., Cl/Br in ), leading to red-shifted UV/Vis absorption in polar solvents like DMF .

- Solubility: The 4-aminobenzoate group improves aqueous solubility relative to non-polar methyl or bromobenzamido derivatives (e.g., ).

Preparation Methods

Hydrogenation and Amination Steps

One common preparative approach involves the hydrogenation of nitro intermediates to amines, followed by amination steps:

Hydrogenation of Nitro Precursors:

The reduction of nitro groups to amines is performed using hydrogenation catalysts such as palladium or platinum on carbon under hydrogen atmosphere (2–3 bar pressure). The reaction is carried out in a solvent with controlled temperature and stirring for 30 minutes to 4 hours. This step precedes the cleavage of protecting groups such as benzylamino groups.

Example: Hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene to 2-methoxymethyl-1,4-benzenediamine.Amination via Benzylamine Substitution:

A halogenated intermediate (e.g., 4-nitro-2-methoxymethyl-chlorobenzene) is reacted with benzylamine in the presence of phase transfer catalysts such as tetraethylammonium bromide. The reaction is heated (~125°C) for several hours, followed by work-up involving acid-base extraction and washing steps to isolate the amine intermediate.

Condensation with Anthranilates and Cyclisation

Another synthetic strategy involves the condensation of 2-oxo-2-phenylethyl esters with anthranilate derivatives, leading to cyclic products such as dihydroquinazolinones, which are structurally related to the target compound:

Condensation Reaction:

The reaction of 2-oxo-2-phenylethyl 2-aminobenzoate derivatives with ammonium acetate or methylammonium acetate in acetic acid at elevated temperatures (50–90 °C) leads to cyclized products. The reaction time varies depending on the substrate. After completion, the product is isolated by precipitation or extraction.Alternative Cyclisation Route:

Anthranilate cyclisation provides a complementary approach to the preparation of derivatives with variable substitution patterns. This method is advantageous due to the accessibility of substituted anthranilates and yields higher purity products.

Detailed Experimental Procedures and Conditions

Research Findings and Analysis

The hydrogenation step is critical for converting nitro groups to amines without cleaving other functional groups prematurely. The use of palladium or platinum catalysts under mild hydrogen pressure ensures selective reduction.

Phase transfer catalysis facilitates nucleophilic substitution reactions at elevated temperatures, improving reaction rates and yields.

Condensation reactions with anthranilates and 2-oxoalkyl acetates are versatile and provide access to cyclic derivatives related to the target compound. These reactions are sensitive to the substitution pattern on the aromatic ring and the nature of the amino group, affecting yields and product purity.

Alternative synthetic routes involving anthranilate cyclisation have been shown to yield high purity products with good yields, making them complementary to direct condensation methods.

Summary Table of Preparation Methods

| Preparation Method | Key Reaction Type | Catalysts/Reagents | Temperature/Pressure | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrogenation of nitro intermediates | Reduction of nitro to amine | Pd/Pt catalyst, H2 (2-3 bar) | Ambient to mild heating | Selective reduction, high purity | Requires careful control of exotherm |

| Amination via benzylamine substitution | Nucleophilic substitution | Benzylamine, tetraethylammonium bromide | 125 °C | Efficient substitution | High temperature needed |

| Condensation with anthranilates | Cyclisation/condensation | Ammonium/methylammonium acetate, acetic acid | 50–90 °C | Versatile, good yields | Limited by availability of anthranilamides |

| Base treatment of intermediates | Base-catalyzed modification | KOH in methanol | Room temperature | High yield, mild conditions | Longer reaction time (24 h) |

Q & A

Q. How can the synthesis of 2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate be optimized under laboratory conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a phenacyl benzoate derivative can be prepared by reacting 4-aminobenzoic acid with a phenacyl bromide intermediate under basic conditions (e.g., sodium carbonate in dimethylformamide (DMF)) at room temperature. Reaction parameters such as molar ratios (e.g., 1:1.1 acid-to-bromide), solvent choice (DMF or ethanol), and reaction time (2–4 hours) significantly influence yield. Recrystallization from ethanol typically improves purity . Table 1 : Example Reaction Conditions

| Reagent | Molar Ratio | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Aminobenzoic acid | 1.0 | DMF | 2 | 91.7 |

| Phenacyl bromide | 1.1 | Ethanol | 4 | 85–90 |

Q. What spectroscopic and crystallographic methods are suitable for structural characterization?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of methoxy (δ ~3.8 ppm), carbonyl (δ ~170–190 ppm), and aromatic protons (δ ~6.8–8.0 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, methoxy groups exhibit C–O bond lengths of ~1.36–1.39 Å, while ester carbonyls show C=O distances of ~1.20 Å. Refinement with riding models (e.g., ) ensures accurate hydrogen positioning .

Q. How can crystallization conditions be standardized to obtain high-purity single crystals?

- Methodological Answer : Slow evaporation from ethanol or methanol at 4°C promotes crystal growth. For needle-shaped crystals, maintain a cooling rate of 1°C/min post-reaction. Crystallization success depends on solvent polarity and supersaturation levels. Ethanol is preferred due to its intermediate polarity and low volatility .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, temperature) or compound solubility. Use standardized protocols:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM.

- Solubility Optimization : Employ co-solvents (e.g., DMSO ≤1%) to prevent aggregation.

Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding (e.g., 4-aminobenzoate NH with Glu346) and π-π stacking (methoxyphenyl with hydrophobic pockets).

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicological impact?

- Methodological Answer : Adopt tiered testing per OECD guidelines:

- Phase 1 : Measure log (octanol-water partition coefficient) and hydrolysis half-life (pH 5–9).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.